

# Desfuroylceftiofur chemical structure and properties

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## Compound of Interest

Compound Name: Desfuroylceftiofur

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## Desfuroylceftiofur: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Desfuroylceftiofur** is the primary and microbiologically active metabolite of ceftiofur, a third-generation cephalosporin antibiotic used exclusively in veterinary medicine. Following administration, ceftiofur is rapidly metabolized to **desfuroylceftiofur**, which retains the essential  $\beta$ -lactam ring responsible for its antibacterial activity. This guide provides an in-depth overview of the chemical structure, physicochemical and biological properties, metabolic pathways, and analytical methodologies related to **desfuroylceftiofur**. Detailed experimental protocols for its generation and quantification, along with visualizations of its metabolic and potential signaling pathways, are presented to support further research and development in the field of veterinary antimicrobial therapy.

### Chemical Structure and Identifiers

**Desfuroylceftiofur** is characterized by a  $\beta$ -lactam ring fused to a dihydrothiazine ring, a core structure of cephalosporins, with an aminothiazole side chain.

Identifier	Value
IUPAC Name	(6R,7R)-7-[[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-3-(mercaptomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1][2]
CAS Number	120882-22-6[1][2]
Molecular Formula	C <sub>14</sub> H <sub>15</sub> N <sub>5</sub> O <sub>5</sub> S <sub>3</sub> [1][2]
SMILES	<chem>CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CS)C(=O)O</chem> [2]
InChI	InChI=1S/C14H15N5O5S3/c1-24-18-7(6-4-27-14(15)16-6)10(20)17-8-11(21)19-9(13(22)23)5(2-25)3-26-12(8)19/h4,8,12,25H,2-3H2,1H3,(H2,15,16)(H,17,20)(H,22,23)/b18-7-/t8-,12-/m1/s1[1][2]
InChIKey	OITCOWCNESRWSM-GHXIOONMSA-N[1][3]

## Physicochemical and Biological Properties

### Physicochemical Properties

Property	Value
Molecular Weight	429.5 g/mol [1][2]
Appearance	Off-white to white solid
Melting Point	>200°C (decomposes)[4]
Solubility	Slightly soluble in DMSO and Methanol[1][5]
pKa	Data not readily available
λ <sub>max</sub>	236 nm[1]

### Biological Properties

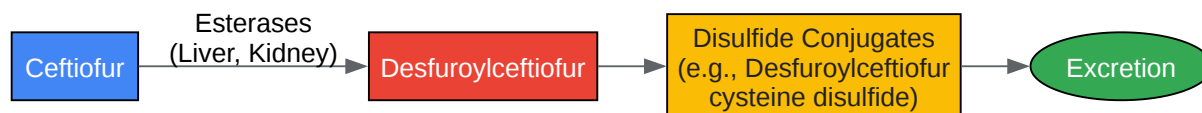
**Desfuroylceftiofur** is a potent antibiotic against a broad spectrum of Gram-positive and Gram-negative bacteria.[6] Its mechanism of action is consistent with that of other  $\beta$ -lactam antibiotics, involving the inhibition of bacterial cell wall synthesis.[7] Specifically, it covalently binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[7] This disruption of the cell wall integrity leads to cell lysis and bacterial death.

The antimicrobial activity of **desfuroylceftiofur** is comparable to its parent compound, ceftiofur, against many veterinary pathogens. It is particularly active against isolates of *Pasteurella* spp., *Haemophilus somnus*, *Salmonella* spp., and *Escherichia coli*.[8]

## Metabolism and Pharmacokinetics

Ceftiofur is rapidly metabolized in animals to **desfuroylceftiofur** through the cleavage of the thioester bond by esterases found in tissues such as the liver and kidneys.[1][7]

**Desfuroylceftiofur** is the primary active metabolite and is further metabolized to various disulfide conjugates, including **desfuroylceftiofur** cysteine disulfide.[7]

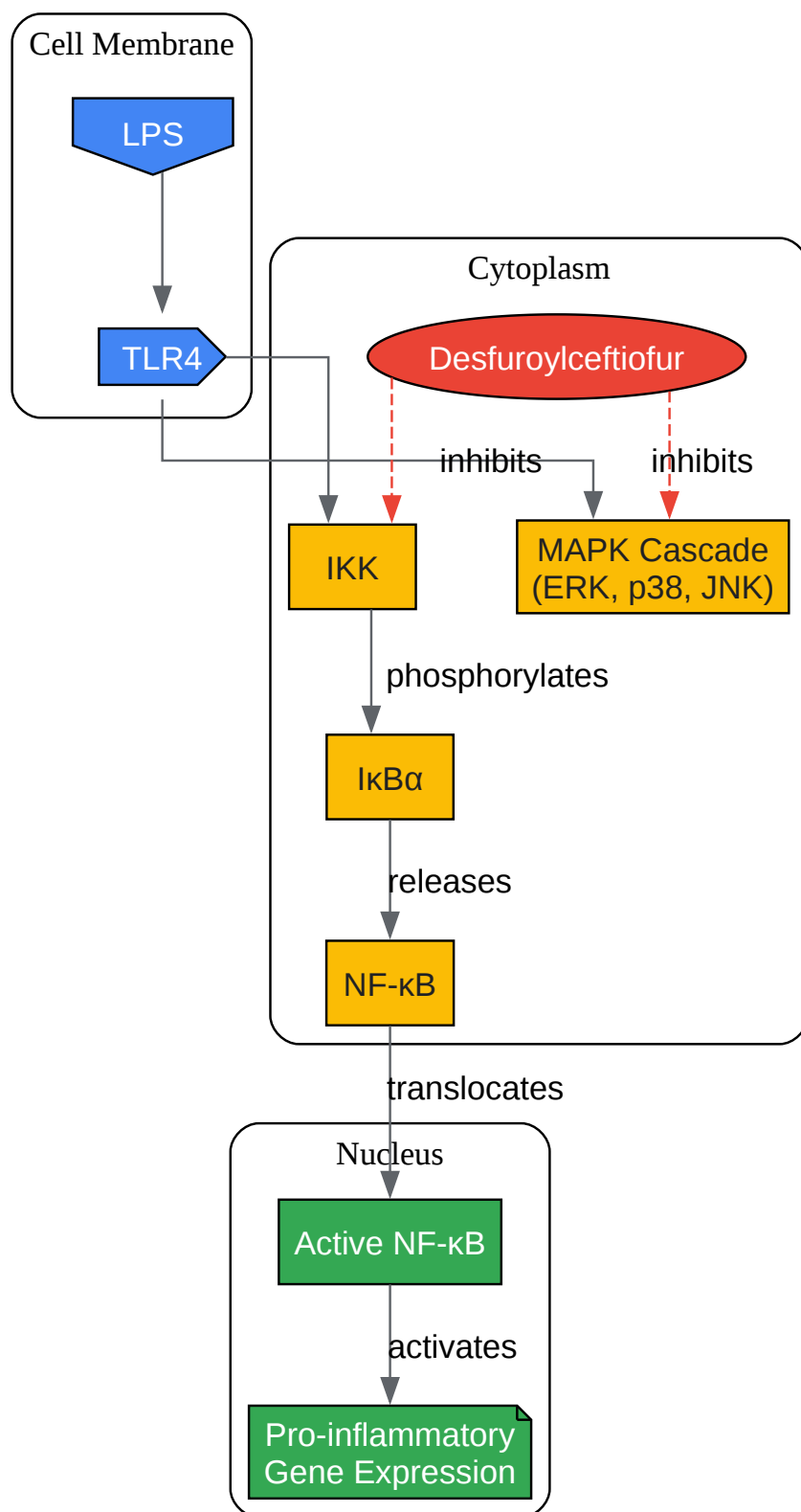


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Metabolic pathway of ceftiofur to **desfuroylceftiofur**.

## Potential Signaling Pathway Involvement

While research directly on **desfuroylceftiofur**'s immunomodulatory effects is limited, studies on its parent compound, ceftiofur, suggest an inhibitory effect on pro-inflammatory cytokine secretion. This is thought to occur through the inhibition of the NF- $\kappa$ B and MAPK signaling pathways. As the active metabolite, **desfuroylceftiofur** is likely the key mediator of these effects.



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Potential inhibition of NF-κB and MAPK pathways.

## Experimental Protocols

### Generation of Desfuroylceftiofur from Ceftiofur for Analytical Standards

This protocol describes the conversion of ceftiofur and its metabolites to **desfuroylceftiofur** for quantification.

Materials:

- Plasma sample containing ceftiofur
- 0.4% Dithioerythritol (DTE) in borate buffer
- Water bath at 50°C
- Centrifuge

Procedure:

- To 100 µL of plasma, add 7 mL of 0.4% DTE in borate buffer.[9]
- Incubate the mixture in a 50°C water bath for 15 minutes.[9]
- Allow the sample to cool to room temperature.
- Centrifuge the sample to pellet any precipitates. The supernatant contains **desfuroylceftiofur**.

### Derivatization of Desfuroylceftiofur to Desfuroylceftiofur Acetamide for HPLC Analysis

Due to the instability of **desfuroylceftiofur**, it is often derivatized to the more stable **desfuroylceftiofur** acetamide for accurate quantification by HPLC.[7]

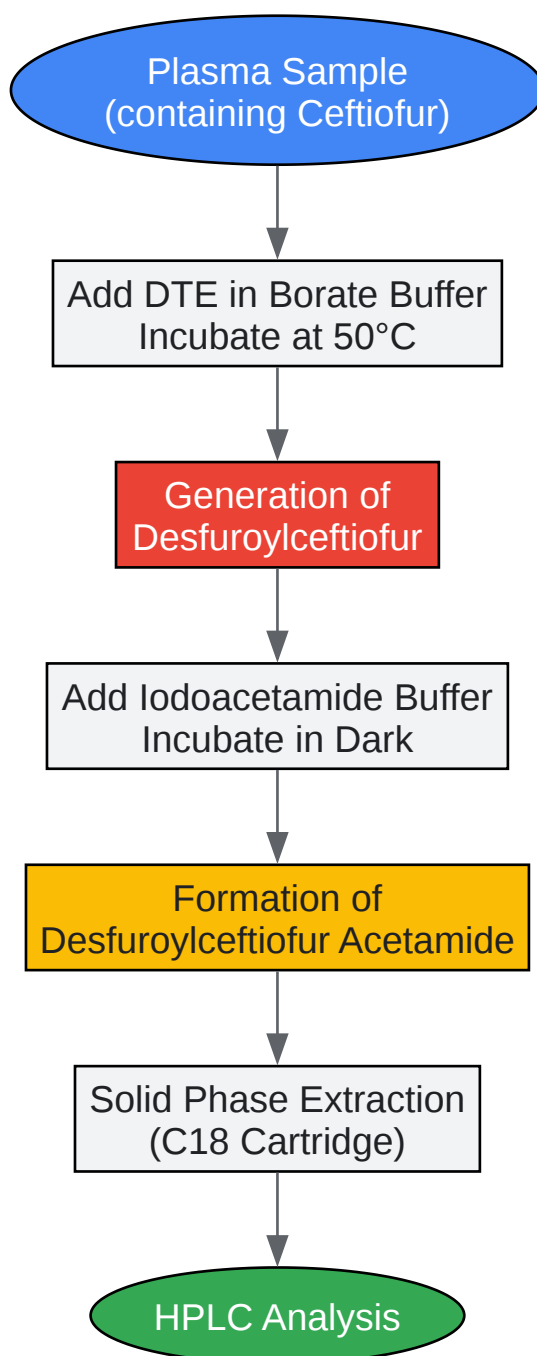
Materials:

- Supernatant containing **desfuroylceftiofur** from the previous protocol

- Iodoacetamide buffer
- Solid Phase Extraction (SPE) C18 cartridge
- Methanol
- HPLC system with UV or MS/MS detection

Procedure:

- To the supernatant containing **desfuroylceftiofur**, add 1.5 mL of iodoacetamide buffer.[\[9\]](#)
- Allow the reaction to proceed in the dark for 30 minutes.[\[9\]](#)
- Load the reaction mixture onto a pre-conditioned C18 SPE cartridge.[\[9\]](#)
- Wash the cartridge with an appropriate buffer (e.g., 0.1 M ammonium acetate).[\[9\]](#)
- Elute the **desfuroylceftiofur** acetamide with methanol.[\[9\]](#)
- Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.



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Workflow for analysis of ceftiofur metabolites.

## Conclusion

**Desfuroylceftiofur** is a critical molecule in the efficacy of ceftiofur-based veterinary therapies. A thorough understanding of its chemical and biological properties is essential for the development of new antimicrobial agents and for ensuring the responsible use of existing

drugs. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in this field. Future investigations could focus on the specific interactions of **desfuroylceftiofur** with bacterial penicillin-binding proteins and further elucidate its immunomodulatory effects to optimize its therapeutic potential.

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